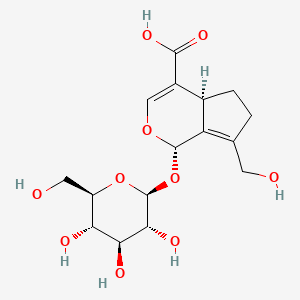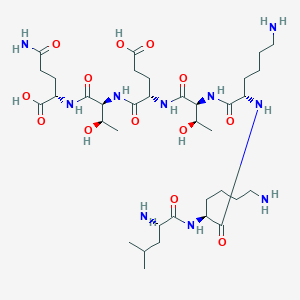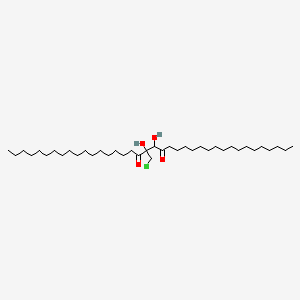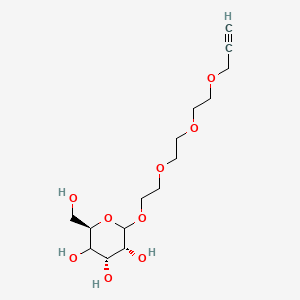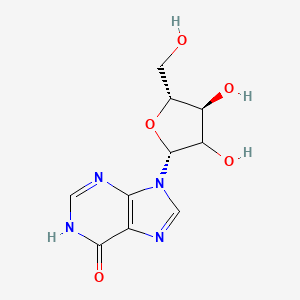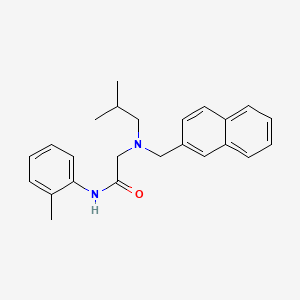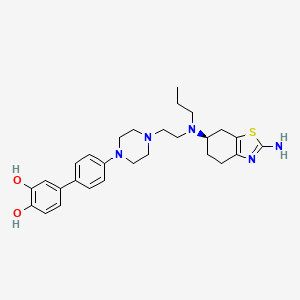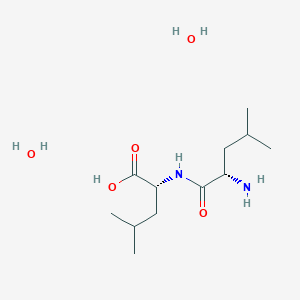![molecular formula C27H29N3O2 B12407265 (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[1511002,1404,1206,11018,26020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene is a complex organic compound characterized by its intricate polycyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene typically involves a multi-step process that includes the formation of the core polycyclic structure followed by the introduction of methoxy and triaza groups. Key steps in the synthetic route may include:
Cyclization Reactions: Formation of the polycyclic core through cyclization reactions involving suitable precursors.
Functional Group Introduction: Introduction of methoxy groups via methylation reactions using reagents such as methyl iodide.
Triaza Group Incorporation: Incorporation of triaza groups through reactions with nitrogen-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene is studied for its unique structural properties and reactivity. It serves as a model compound for understanding polycyclic systems and their behavior in various chemical reactions.
Biology
In biology, this compound may be investigated for its potential biological activity. Its complex structure could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its ability to modulate biological pathways and its efficacy in treating certain diseases.
Industry
In industry, this compound could be used as a precursor for the synthesis of other complex molecules or as a functional material in various applications.
作用機序
The mechanism of action of (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and subsequent physiological responses.
類似化合物との比較
Similar Compounds
- (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene
- This compound
Uniqueness
The uniqueness of (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[1511002,1404,1206,11018,26020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C27H29N3O2 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene |
InChI |
InChI=1S/C27H29N3O2/c1-31-16-7-8-22-19(13-16)20-15-27(32-2)11-9-24-26-18(17-5-3-4-6-21(17)29-26)10-12-30(24)25(27)14-23(20)28-22/h3-8,13,24-25,28-29H,9-12,14-15H2,1-2H3/t24-,25+,27+/m0/s1 |
InChIキー |
RGWTYAOYPDDREZ-ZWEKWIFMSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)NC3=C2C[C@@]4(CC[C@H]5C6=C(CCN5[C@@H]4C3)C7=CC=CC=C7N6)OC |
正規SMILES |
COC1=CC2=C(C=C1)NC3=C2CC4(CCC5C6=C(CCN5C4C3)C7=CC=CC=C7N6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
